molecular formula C15H15F4N5OS B2613148 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 227957-81-5

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2613148
CAS No.: 227957-81-5
M. Wt: 389.37
InChI Key: YBGRSPGPRSVGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms. The interaction with ENTs involves binding to the transporter proteins, thereby blocking the uptake of nucleosides such as uridine .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by inhibiting nucleoside transport, which can affect cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ENT2 by this compound leads to a reduction in the availability of nucleosides for DNA and RNA synthesis, thereby impacting cell proliferation and survival . Additionally, the compound does not affect cell viability, protein expression, or internalization of ENTs, indicating its specificity and potential for targeted therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through irreversible and non-competitive inhibition of ENTs. The compound binds to a unique site on the transporter proteins, distinct from conventional inhibitors, which results in a reduction of the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for the substrate . Molecular docking studies have shown that the binding site of this compound in ENT1 differs from other inhibitors, highlighting its novel mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under experimental conditions, and its inhibitory effects on nucleoside transporters are sustained over prolonged periods . Long-term studies have shown that the compound does not degrade significantly, maintaining its efficacy in inhibiting nucleoside uptake

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as disruptions in cellular metabolism and potential toxicity . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors that regulate nucleoside synthesis and degradation . Its inhibition of ENT2 affects the metabolic flux of nucleosides, leading to alterations in metabolite levels and impacting overall cellular metabolism

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding affinity to these proteins, which facilitate its movement across cellular membranes . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on nucleoside transporters . Targeting signals and post-translational modifications may play a role in its localization, ensuring that it reaches the appropriate sites of action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a selective inhibitor of ENT2 over ENT1 sets it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N5OS/c16-10-3-1-2-4-11(10)24-7-5-23(6-8-24)9-12(25)20-14-22-21-13(26-14)15(17,18)19/h1-4H,5-9H2,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGRSPGPRSVGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.